REACTION_CXSMILES
|
[C:1]([BH3-])#[N:2].[Na+].C([C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([OH:16])[CH:8]=1)=O.C(=O)([O-])O.[Na+]>O>[C:11]([C:10]1[CH:14]=[CH:15][C:7]([CH2:1][NH2:2])=[CH:8][C:9]=1[OH:16])([OH:13])=[O:12] |f:0.1,3.4|
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Name
|
|
Quantity
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32 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C(=O)O)C=C1)O
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The inhomogeneous orange mixture was stirred for four hours at room temperature, during which time it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The orange solution was then concentrated
|
Type
|
FILTRATION
|
Details
|
the residue purified by gel filtration (Sephadex LH20; water)
|
Type
|
CUSTOM
|
Details
|
to give PAMAM 4.0 (EDA)
|
Type
|
CUSTOM
|
Details
|
terminated with ca. 32 4-carboxy-3-hydroxybenzylamine groups (91 mg)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C1=C(C=C(CN)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |